

Fmoc-DAP-N3: Properties and Synonyms

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Compound of Interest

Compound Name: *Fmoc-DAP-N3*

Cat. No.: *B2755873*

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Fmoc-DAP-N3, identified by the CAS Number 1021422-85-4, is a versatile chemical compound utilized in peptide synthesis and bioconjugation.^{[1][2]} It features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is crucial for the selective protection of amines during peptide synthesis.^[1] The presence of an azide functional group (N3) allows for further functionalization through click chemistry, making it an invaluable tool in medicinal chemistry and drug development.^{[1][3]}

It is important to distinguish **Fmoc-DAP-N3** from a related compound, Fmoc-Dap(N3)-OH (CAS Number: 684270-46-0). While both are derivatives of diaminopropionic acid used to introduce an azide group, they are distinct molecules with different molecular weights and potentially different applications. This guide focuses on **Fmoc-DAP-N3** (CAS 1021422-85-4).

Physicochemical Properties

The key quantitative data for **Fmoc-DAP-N3** are summarized in the table below.

| Property | Value |
|--------------------|--|
| CAS Number | 1021422-85-4 |
| Molecular Formula | C18H18N4O2 |
| Molecular Weight | 322.4 g/mol (322.36 g/mol as per another source) |
| Purity | ≥ 99% (HPLC) |
| Appearance | White crystalline powder |
| Melting Point | 82 - 87 °C |
| Storage Conditions | 2 - 8 °C |

Synonyms

A list of known synonyms for **Fmoc-DAP-N3** is provided below for easy reference.

| Synonym |
|---------------------------------|
| 1-(Fmoc-amino)-3-azidopropylene |
| 1-(Fmoc-amino)-3-azidopropane |

Experimental Protocols

Fmoc-DAP-N3 serves as a building block for introducing an azide functional group into peptides and other molecules. The Fmoc-protected amine allows for its use in standard solid-phase peptide synthesis (SPPS). The terminal azide then acts as a handle for subsequent bioconjugation reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a form of "click chemistry".

The following are detailed protocols for the incorporation of an azide-containing amino acid like **Fmoc-DAP-N3** into a peptide chain via Fmoc-based SPPS, followed by cleavage and a subsequent click chemistry reaction.

Protocol 1: Incorporation into a Peptide Sequence via SPPS

This protocol outlines the manual steps for a single coupling cycle to incorporate an Fmoc-protected amino acid with an azide group onto a resin-bound peptide chain.

Materials and Reagents:

- Peptide-resin
- **Fmoc-DAP-N3**
- N,N-Dimethylformamide (DMF)
- 20% Piperidine in DMF
- Coupling reagent (e.g., PyBOP)
- N,N-Diisopropylethylamine (DIPEA)
- Dichloromethane (DCM)
- Solid-phase synthesis vessel
- Shaker or bubbler

Methodology:

- Resin Swelling: Place the peptide-resin in the synthesis vessel and wash with DMF (3 x 5 mL per gram of resin) for 20 minutes to swell the resin.
- Fmoc Deprotection:
 - Drain the DMF.
 - Add the 20% piperidine/DMF solution to the resin and agitate for 5 minutes.
 - Drain the solution.

- Add a fresh aliquot of 20% piperidine/DMF and agitate for an additional 10-15 minutes.
- Drain and wash the resin thoroughly with DMF (5 x 5 mL) and then DCM (3 x 5 mL) to remove all traces of piperidine.
- Perform a Kaiser test to confirm the presence of a free primary amine.
- Coupling of **Fmoc-DAP-N3**:
 - In a separate vial, dissolve **Fmoc-DAP-N3** (3 equivalents relative to resin loading), a coupling reagent such as PyBOP (3 equivalents), and DIPEA (6 equivalents) in DMF.
 - Pre-activate the mixture by allowing it to stand for 1-5 minutes.
 - Add the activated amino acid solution to the deprotected peptide-resin.
 - Agitate the mixture for 1-3 hours at room temperature.
 - Perform a Kaiser test on a small sample of resin beads to monitor the reaction.
- Washing: Drain the coupling solution and wash the resin with DMF.
- Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

Protocol 2: Post-Synthesis Peptide Cleavage and Deprotection

This protocol describes the cleavage of the synthesized peptide from the resin and removal of side-chain protecting groups.

Materials and Reagents:

- Peptide-resin
- Cleavage cocktail (e.g., Trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/water)
- Cold diethyl ether

Methodology:

- Resin Preparation: Wash the final peptide-resin with DCM and dry it under vacuum.
- Cleavage Reaction: Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin) and agitate for 2-4 hours at room temperature.
- Peptide Precipitation and Isolation:
 - Filter the resin and collect the filtrate containing the cleaved peptide.
 - Precipitate the crude peptide by adding the filtrate to cold diethyl ether (10-fold excess).
 - Centrifuge the mixture to pellet the peptide.
 - Decant the ether and wash the peptide pellet with cold ether.
- Drying: Dry the crude peptide pellet under vacuum. The peptide is now ready for purification by HPLC.

Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the conjugation of the azide-containing peptide to an alkyne-functionalized molecule in solution.

Materials and Reagents:

- Azide-containing peptide
- Alkyne-functionalized molecule (e.g., a fluorescent dye)
- Copper(II) sulfate (CuSO₄)
- Sodium ascorbate
- Reaction buffer (e.g., phosphate buffer)

Methodology:

- Reactant Preparation: Dissolve the purified azide-peptide and the alkyne-functionalized molecule in the reaction buffer.
- Reaction Initiation: Add freshly prepared solutions of sodium ascorbate and copper(II) sulfate to the reaction mixture.
- Incubation: Incubate the reaction at room temperature, protected from light. Reaction times can vary from 30 minutes to several hours.
- Purification: Purify the resulting triazole-linked conjugate using reverse-phase HPLC.

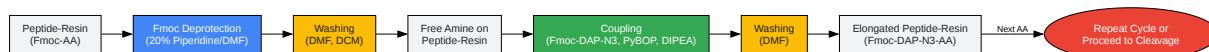
Quantitative Data for Experimental Protocols

The following table summarizes key quantitative parameters for the described experimental protocols, providing a reference for expected outcomes.

| Parameter | Value/Range | Notes |
|--------------------------------------|------------------------|--|
| Fmoc-DAP-N3 Equivalents for Coupling | 3-5 eq. | Relative to resin loading capacity. |
| Coupling Reagent Equivalents | 3-5 eq. | e.g., PyBOP. |
| DIPEA Equivalents for Coupling | 6-10 eq. | |
| Coupling Time | 1-3 hours | |
| Cleavage Cocktail Volume | ~10 mL / gram of resin | Sufficient to swell the resin and dissolve the peptide. |
| Cleavage Time | 2-4 hours | |
| Expected Crude Peptide Purity | 70-90% | Dependent on peptide sequence and synthesis efficiency. |
| Expected Overall Yield | 40-80% | Varies based on peptide length, complexity, and purification losses. |

Visualized Workflows and Pathways

The following diagrams illustrate the key experimental workflows described above.



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Caption: Workflow for the incorporation of **Fmoc-DAP-N3** via Solid-Phase Peptide Synthesis (SPPS).

Caption: Schematic of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

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